tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Pharmaceutical Analysis Impurity Profiling Analytical Method Validation

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a substituted seven-membered heterocyclic compound, containing both nitrogen and oxygen, which is primarily used as a key intermediate in pharmaceutical and chemical synthesis. Its structure features a 1,4-oxazepane ring with a tert-butyl carbamate (Boc) protecting group at the 4-position and a versatile hydroxymethyl group at the 2-position.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 1174020-52-0
Cat. No. B592183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
CAS1174020-52-0
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
InChIKeyWBAQNCJUTMXJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0): Sourcing Specifications and Key Identifiers


tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a substituted seven-membered heterocyclic compound, containing both nitrogen and oxygen, which is primarily used as a key intermediate in pharmaceutical and chemical synthesis . Its structure features a 1,4-oxazepane ring with a tert-butyl carbamate (Boc) protecting group at the 4-position and a versatile hydroxymethyl group at the 2-position . The compound is a liquid at room temperature with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol . The presence of the Boc group allows for selective deprotection, making it a strategic building block for constructing more complex molecules.

Why Simple Substitution of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0) is Not Possible


Direct substitution of this compound with closely related analogs is not trivial because its specific substitution pattern—the location of the hydroxymethyl group on the oxazepane ring—directly dictates its application in key synthetic pathways [1]. For instance, the 2-position substitution is essential for its role as a defined impurity standard in the synthesis of the clinical candidate Brensocatib, a role that analogs with different substitution patterns (e.g., at the 6-position) cannot fulfill [1]. Furthermore, changing the protecting group (e.g., from tert-butyl to benzyl) alters both the molecule's physical properties and its orthogonality in multi-step deprotection schemes, significantly impacting synthetic route design [2]. These structural nuances are critical; they determine the compound's suitability for specific reactions, its compatibility with other reagents, and its performance as a reference standard.

Head-to-Head Quantitative Evidence for Selecting tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0)


Role as a Specific Impurity in the Synthesis of the Clinical Candidate Brensocatib

The (S)-enantiomer of this compound (tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate) is a specified impurity in the synthesis of Brensocatib, a clinical candidate for COPD [1]. The racemic mixture, tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, serves as a more accessible and cost-effective alternative to its chiral counterpart for developing and validating analytical methods for impurity quantification [1]. This is a specific and documented use-case that directly stems from the molecule's precise 2-substitution pattern. Analogs like tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate do not have this defined regulatory role in the Brensocatib pathway.

Pharmaceutical Analysis Impurity Profiling Analytical Method Validation

Positional Isomer Differentiation and Synthetic Utility

The compound's value is tied to its unique 2-hydroxymethyl substitution on the oxazepane ring. This contrasts with a key analog, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1063734-19-9). While both share the same molecular formula (C11H21NO4) and weight (231.29 g/mol), their different substitution sites lead to distinct reactivity and applications [1]. For instance, the 2-substituted variant is crucial in the Brensocatib pathway, while the 6-substituted variant is not.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Comparative Procurement Cost and Availability

From a procurement standpoint, this compound (CAS 1174020-52-0) shows a significant cost advantage over its 6-substituted isomer for the same packaged quantity. For a 1 g size, the 2-substituted compound is priced at approximately £73.00, compared to £338.00 for the 6-substituted isomer . This substantial price difference makes the 2-substituted compound a more economically attractive option for researchers whose synthetic pathway can accommodate either isomer or who specifically require the 2-substitution pattern.

Laboratory Procurement Cost Analysis Supply Chain Management

Validated Use-Cases for tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0) in R&D and Industrial Settings


Development and Validation of Analytical Methods for Brensocatib Impurity Quantification

This compound is specifically cited as a chemically related substance to Brensocatib Impurity 2 [1]. Laboratories developing or validating analytical methods (e.g., HPLC, UPLC) for the quality control of Brensocatib active pharmaceutical ingredient (API) or drug product can use this racemic mixture as a cost-effective and readily available standard for system suitability, method development, and relative retention time (RRT) marker studies [1].

Synthesis of Complex Molecules Requiring a 2-Hydroxymethyl-1,4-oxazepane Scaffold

The compound serves as a versatile building block for the introduction of a 1,4-oxazepane moiety into larger, more complex structures [1]. The Boc protecting group on the ring nitrogen allows for selective deprotection under mild acidic conditions, enabling sequential derivatization. The free hydroxymethyl group at the 2-position can be further functionalized (e.g., oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution) [1]. This orthogonal reactivity makes it an ideal intermediate for medicinal chemistry programs exploring novel oxazepane-containing inhibitors or ligands .

Cost-Effective Scaffold for Early-Stage Medicinal Chemistry Exploration

For early-stage drug discovery where large libraries of analogs are synthesized, the significant cost advantage of this compound over its positional isomers can be a decisive factor [1]. Researchers can procure gram quantities at a fraction of the cost of alternatives, allowing for more extensive exploration of the 2-substituted oxazepane chemical space without incurring prohibitive material expenses [1]. This is particularly valuable in academic and small-biotech settings with constrained research budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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